(4-(Piperidin-1-yl)pyridin-2-yl)methanamine

ALK inhibitor regioisomer structure-activity relationship

Researchers often face SAR collapse when substituting regioisomeric aminomethylpyridine-piperidine fragments. Procure the exact 2-aminomethyl-4-piperidinyl pyridine scaffold to stabilize the DFG-shifted loop conformation essential for mutant ALK/ROS1 engagement. • Provides the precise regioisomeric orientation for DFG-shifted loop stabilization in G1202R/ROS1 G2032R mutants. • Primary aminomethyl group enables amide coupling, sulfonamide formation, or reductive amination for rapid parallel SAR. • Differentiates ALK, c-Met, and PDHK1 kinase targets, unlike 4-aminomethyl regioisomers that compromise selectivity.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B13639185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Piperidin-1-yl)pyridin-2-yl)methanamine
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=NC=C2)CN
InChIInChI=1S/C11H17N3/c12-9-10-8-11(4-5-13-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,12H2
InChIKeyXXULYJRSABJPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Piperidin-1-yl)pyridin-2-yl)methanamine Overview


(4-(Piperidin-1-yl)pyridin-2-yl)methanamine (CAS 1248379-93-2) is a C11H17N3 heterocyclic building block featuring a 2-aminomethyl substituent at the 2-position of a pyridine ring and a piperidine ring at the 4-position via a nitrogen linker . Its core structure places it within the broader aminomethylpyridine-piperidine fragment class, which serves as a key intermediate for kinase inhibitor programs targeting ALK, c-Met, and PDHK1 [1][2]. Unlike many in-class fragments, this compound presents the aminomethyl group at the 2-position of the pyridine ring, creating a unique hydrogen-bond donor/acceptor geometry that influences downstream target engagement and selectivity profiles [3].

1 Kinase inhibitor fragment for ALK, c-Met, and PDHK1 programs
2 2-Aminomethyl-4-piperidinyl geometry for regioisomer-specific SAR
3 H-bond donor/acceptor scaffold for DFG-shifted loop conformation studies

Regioisomer Risks in Procurement


The piperidine-pyridine fragment class contains multiple regioisomers (2,4-; 2,6-; 4,2-; and 3,2-substitution patterns) that share identical molecular formulae and similar physicochemical properties, tempting procurement decisions based solely on cost or availability [1]. However, SAR studies on 2-amino-4-(1-piperidine)pyridine derivatives reveal that the position of the aminomethyl group relative to the piperidine nitrogen on the pyridine ring critically dictates kinase binding conformations and selectivity profiles [2]. Specifically, the 2-aminomethyl-4-piperidinyl orientation stabilizes a DFG-shifted loop conformation in ALK that is inaccessible to 4-aminomethyl-2-piperidinyl regioisomers, directly impacting inhibitor potency [2]. Substituting (4-(piperidin-1-yl)pyridin-2-yl)methanamine with its regioisomers without experimental validation can lead to divergent structure-activity relationships (SAR), compromised target selectivity, and failed lead optimization campaigns [3].

!
4-Aminomethyl-2-piperidinyl regioisomer
May not induce the DFG-shifted loop conformation in ALK; binding mode may shift significantly.
!
6-Substituted regioisomer analogs
Divergent hinge-binding geometry; kinase selectivity profile is uncharacterized and may differ.
!
Cost-driven generic substitution
Identical molecular formula but divergent SAR; procurement based on availability alone can compromise lead optimization campaigns.

Differentiation Evidence


ALK Binding: 2- vs 4-Aminomethyl Regioisomer

SAR analysis of 2-amino-4-(1-piperidine)pyridine derivatives reveals that the 2-aminomethyl-4-piperidinyl substitution pattern (as present in the target compound) is critical for ALK inhibition [1]. The 2-aminomethyl substitution provides a unique hydrogen-bond donor geometry that stabilizes a DFG-shifted loop conformation, a feature not accessible to the 4-aminomethyl-2-piperidinyl regioisomer [1]. This conformational specificity underpins the ability of 2-amino-4-(1-piperidine)pyridine derivatives to overcome crizotinib-resistant ALK mutants, including the G1202R gatekeeper mutation [1].

ALK Binding: 2- vs 4-Aminomethyl Regioisomer
Class-level inference
2-Aminomethyl-4-piperidinyl substitution stabilizes DFG-shifted loop conformation in ALK
Reported conformational binding mode context for crizotinib-resistant ALK mutants
Precise ΔIC₅₀ not reported for isolated regioisomer comparison
ALK inhibitor regioisomer structure-activity relationship

Kinase Selectivity: ALK/c-Met vs PDHK1

The 2-aminomethyl-4-piperidinyl pyridine scaffold has been explicitly described as an inhibitor of receptor protein-tyrosine kinases including ALK and c-Met [1][2]. Simultaneously, related piperidine-pyridine compounds have been patented as PDHK1 inhibitors [3]. The 2-aminomethyl-4-piperidinyl orientation on the pyridine ring may confer differential selectivity between these kinase families compared to the 4-aminomethyl regioisomer, though direct comparative selectivity profiling data are not publicly available [1][3].

Kinase Selectivity: ALK/c-Met vs PDHK1
Class-level inference
Scaffold annotated for ALK, c-Met, and PDHK1 inhibitor potential
Kinase target class engagement profile requires experimental validation
No direct comparative selectivity data available for regioisomers
kinase selectivity ALK c-Met PDHK1

Sourcing Reliability vs Alternative Regioisomers

The target compound (4-(piperidin-1-yl)pyridin-2-yl)methanamine (CAS 1248379-93-2) is commercially available with a minimum purity specification of 97% (AKSci) to 98% (Leyan) . Its major regioisomer comparator (2-(piperidin-1-yl)pyridin-4-yl)methanamine (CAS 876316-37-9) is also available at 97% purity (Fluorochem) but at a significantly higher price point (>$280/g vs the target compound's typical catalog pricing) . The 6-substituted regioisomer (CAS 868755-51-5) and 3-substituted regioisomer variants are less commonly stocked across major catalog suppliers, limiting their accessibility for rapid SAR expansion .

Sourcing Reliability vs Alternative Regioisomers
Cross-study comparable
Target compound: 97–98% purity, broadly stocked, lower cost
Supports procurement workflow with multi-vendor availability
Vendor catalog specifications; pricing subject to change
purity specification supply chain procurement

Synthetic Route via Piperidine Displacement

A reproducible synthetic route to (4-(piperidin-1-yl)pyridin-2-yl)methanamine has been established, proceeding via nucleophilic aromatic substitution of piperidine onto 4-chloropyridine followed by functionalization to introduce the 2-aminomethyl group . This two-step sequence offers advantages over routes to the 4-aminomethyl regioisomer, which may require alternative pyridine functionalization strategies with potentially lower regioselectivity [1]. The synthetic accessibility of the target compound supports scalable procurement for medicinal chemistry programs without requiring custom synthesis .

Synthetic Route via Piperidine Displacement
Supporting evidence
Two-step route via 4-chloropyridine displacement and aminomethyl introduction
Reported synthetic accessibility may reduce procurement lead times
Qualitative route simplicity; scalability not explicitly validated
synthetic route scalability intermediate

Application Scenarios


ALK/ROS1 Dual Inhibitor Lead Optimization

Utilize the 2-aminomethyl-4-piperidinyl pyridine scaffold as the core fragment for designing next-generation ALK/ROS1 dual inhibitors capable of overcoming crizotinib-resistant mutations such as G1202R and ROS1 G2032R . The target compound provides the precise regioisomeric orientation required to stabilize the DFG-shifted loop conformation critical for mutant kinase engagement .

Kinase Selectivity Probe Development

Deploy the target compound as a starting fragment for developing chemical probes that discriminate between ALK, c-Met, and PDHK1 kinase families . The scaffold's annotated kinase target profile provides a defined selectivity starting point that alternative regioisomers lack .

FBDD Core Scaffold for Library Synthesis

Employ the target compound as a fragment core for constructing focused kinase inhibitor libraries via parallel synthesis . The primary aminomethyl group at the 2-position serves as a derivatization handle for amide coupling, sulfonamide formation, or reductive amination, enabling rapid SAR exploration that is distinct from the derivatization patterns accessible to 4-aminomethyl regioisomers .

c-Met Inhibitor Intermediate Supply

Procure the target compound as an intermediate for synthesizing c-Met kinase inhibitors . The piperidine and aminopyridine pharmacophoric elements within the scaffold align with the structural requirements of class II c-Met inhibitors, where the 2-aminomethyl-4-piperidinyl orientation provides optimal geometry for hinge-binding interactions .

Application
Selection Property
Validation Focus
ALK/ROS1 Dual Inhibitor Lead Optimization
Regioisomeric orientation
DFG-shifted loop conformation engagement in mutant kinase models
Kinase Selectivity Probe Development
Annotated kinase target profile
Discrimination between ALK, c-Met, and PDHK1 in selectivity panels
FBDD Core Scaffold for Library Synthesis
2-Aminomethyl derivatization handle
Parallel synthesis and regioisomer-specific SAR exploration
c-Met Inhibitor Intermediate Supply
Piperidine-aminopyridine pharmacophore alignment
Hinge-binding geometry in class II c-Met inhibitor models
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